{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine
Description
Properties
IUPAC Name |
(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-6-9-3-7(4-9)5-11(9)8-1-2-8/h7-8H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQIJSBTWINFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CC2(C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclohexane ring structure.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagent.
Chemical Reactions Analysis
{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .
Scientific Research Applications
Chemistry
{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine serves as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The methanamine group can undergo nucleophilic substitutions under appropriate conditions.
Biology
Research indicates that this compound may exhibit significant biological activities:
- Enzyme Interactions : It is being studied for its potential interactions with enzymes and receptors, which could lead to novel therapeutic applications.
- Potential as an Acetylcholinesterase Inhibitor : Similar compounds have shown promise in treating neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
Medicine
Ongoing studies are exploring the therapeutic potential of this compound:
- Drug Development : Its unique structure may facilitate the development of new pharmacological agents targeting various diseases, particularly those related to cognitive decline.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific structural characteristics for enhanced performance.
Mechanism of Action
The mechanism of action of {2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Key Compounds:
(2-Isopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine (Similarity: 0.93) Substituent: Isopropyl group. This may affect binding to biological targets. Applications: Likely used in exploratory studies for central nervous system (CNS) targets due to its lipophilicity .
(2-Propyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine (Similarity: 0.93) Substituent: Linear propyl chain.
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine
- Substituent : Benzyl group.
- Molecular Weight : 202.3 g/mol.
- Impact : The aromatic benzyl group enables π-π interactions with protein binding sites, enhancing affinity but increasing molecular weight and reducing solubility. Lab studies highlight its versatility as a scaffold for kinase inhibitors .
(2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine Dihydrochloride
- Substituent : Methyl group.
- Form : Dihydrochloride salt.
- Impact : The methyl group minimizes steric hindrance, while the salt form improves aqueous solubility. This derivative is widely available from suppliers for preclinical testing .
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Solubility | Key Stability Features |
|---|---|---|---|---|
| Target Compound | Cyclopropyl | ~152 (estimated) | Moderate (free base) | High rigidity, oxidative stability |
| (2-Isopropyl-...)methanamine | Isopropyl | ~166 (estimated) | Low | Susceptible to CYP450 metabolism |
| (2-Benzyl-...)methanamine | Benzyl | 202.3 | Low (organic bias) | Stable in anhydrous conditions |
| (2-Methyl-...)methanamine Dihydrochloride | Methyl | ~184 (salt form) | High (aqueous) | Hygroscopic; requires dry storage |
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl substituent confers rigidity and metabolic stability due to its strained structure, whereas linear alkyl chains (e.g., propyl) enhance solubility but reduce target engagement specificity .
- Salt Forms : Dihydrochloride derivatives (e.g., methyl-substituted compound) exhibit superior solubility, critical for in vitro assays .
Biological Activity
{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine, a bicyclic compound with the molecular formula C9H16N2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula: C9H16N2
- Molecular Weight: 152.24 g/mol
- CAS Number: 2219376-80-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound's bicyclic structure allows it to effectively bind to these targets, modulating their activity and leading to various biological effects.
1. Enzyme Interaction
Research indicates that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. Its interaction with these enzymes can influence physiological processes, making it a candidate for drug development targeting metabolic disorders.
2. Receptor Binding
The compound has been studied for its potential binding affinity to neurotransmitter receptors, which could affect neurotransmission and signal transduction pathways. This aspect is particularly relevant for developing treatments for neurological disorders.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features | Potential Applications |
|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | Bicyclic | Lacks cyclopropyl group | Neurotransmitter modulation |
| Cyclopropylamine | Monocyclic | Contains cyclopropyl group | Antidepressant properties |
| 2-Azabicyclo[2.1.1]hexane | Bicyclic | Lacks methanamine group | Potential analgesic effects |
The combination of the cyclopropyl group, azabicyclo structure, and methanamine functionality in this compound contributes to its distinct biological profile compared to these similar compounds.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
Study 1: Enzyme Inhibition
A study conducted by researchers at the University of Groningen explored the enzyme inhibition capabilities of this compound on specific kinases involved in cancer progression. The results indicated a significant inhibition rate at micromolar concentrations, suggesting potential as an anticancer agent .
Study 2: Neuropharmacological Effects
Another investigation assessed the compound's effects on neurotransmitter receptors in vitro, revealing promising results in modulating dopamine receptor activity, which could have implications for treating schizophrenia and other psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
